molecular formula C18H16N4O4S B2601611 N-(5-(5-(furan-2-yl)isoxazole-3-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)cyclopropanecarboxamide CAS No. 1351591-04-2

N-(5-(5-(furan-2-yl)isoxazole-3-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)cyclopropanecarboxamide

Cat. No. B2601611
CAS RN: 1351591-04-2
M. Wt: 384.41
InChI Key: UXLJGVNRVNTEGI-UHFFFAOYSA-N
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Description

N-(5-(5-(furan-2-yl)isoxazole-3-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)cyclopropanecarboxamide is a useful research compound. Its molecular formula is C18H16N4O4S and its molecular weight is 384.41. The purity is usually 95%.
BenchChem offers high-quality N-(5-(5-(furan-2-yl)isoxazole-3-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)cyclopropanecarboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(5-(5-(furan-2-yl)isoxazole-3-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)cyclopropanecarboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis of New Heterocyclic Compounds

Research has demonstrated the utility of compounds with furan and thiazole moieties in synthesizing a wide range of heterocyclic derivatives. For instance, Farag et al. (2011) described the synthesis of new azole, pyrimidine, pyran, and benzo/naphtho(b)furan derivatives incorporating thiazolo(3,2-a)benzimidazole moiety. These compounds are synthesized through reactions with various N-nucleophiles, leading to a diverse set of arylaminoprop-2-en-1-one derivatives and other heterocyclic compounds, showcasing the versatility of such compounds in chemical synthesis (Farag et al., 2011).

Antiprotozoal Activity

Compounds similar to the one have been investigated for their antiprotozoal activity. Ismail et al. (2004) synthesized dicationic imidazo[1,2-a]pyridines and tetrahydro-imidazo[1,2-a]pyridines, including a compound with a furan moiety, showing significant in vitro and in vivo activity against T. b. rhodesiense and P. falciparum, indicating potential applications in treating protozoal infections (Ismail et al., 2004).

Biological Activity Studies

The furan and thiazole components in heterocyclic compounds have been explored for their biological activities. Patel et al. (2015) synthesized a series of heterocyclic compounds with pyridin-4-yl and thiadiazole moieties, which were evaluated for their antibacterial and antifungal activities. The study demonstrated that such compounds have potential applications in developing new antimicrobial agents (Patel et al., 2015).

Microwave-Assisted Synthesis and Biological Activity

The efficiency of synthesizing heterocyclic compounds can be enhanced using microwave irradiation. Sodha et al. (2003) reported the microwave-assisted synthesis of thiazolidinones with furan-2-yl moieties, which showed improved reaction rates and yields compared to conventional methods. The synthesized compounds were also evaluated for their antibacterial and antifungal activities, highlighting their potential as bioactive molecules (Sodha et al., 2003).

properties

IUPAC Name

N-[5-[5-(furan-2-yl)-1,2-oxazole-3-carbonyl]-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl]cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N4O4S/c23-16(10-3-4-10)20-18-19-11-5-6-22(9-15(11)27-18)17(24)12-8-14(26-21-12)13-2-1-7-25-13/h1-2,7-8,10H,3-6,9H2,(H,19,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXLJGVNRVNTEGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)NC2=NC3=C(S2)CN(CC3)C(=O)C4=NOC(=C4)C5=CC=CO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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